1-(But-3-en-1-yloxy)-3-nitrobenzene: A Comprehensive Technical Guide on Properties, Synthesis, and Applications
1-(But-3-en-1-yloxy)-3-nitrobenzene: A Comprehensive Technical Guide on Properties, Synthesis, and Applications
Executive Summary
In modern drug discovery and advanced materials science, bifunctional building blocks are essential for designing complex molecular architectures. 1-(But-3-en-1-yloxy)-3-nitrobenzene (CAS: 374588-08-6) is a highly versatile intermediate featuring two orthogonal reactive sites: a strongly electron-withdrawing nitroarene and an unhindered terminal alkene, separated by a flexible, metabolically stable ether linkage.
This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated synthetic workflows. Designed for senior researchers and process chemists, this guide emphasizes chemoselective transformations—specifically, how to manipulate one functional group without compromising the integrity of the other.
Molecular Architecture & Physicochemical Profile
The utility of 1-(But-3-en-1-yloxy)-3-nitrobenzene stems from its meta-substitution pattern. Unlike ortho- or para-substituted analogs, the meta-relationship prevents direct resonance interaction between the electron-donating ether oxygen and the electron-withdrawing nitro group. This preserves the distinct electronic character of the aromatic ring, making it predictable in downstream cross-coupling or electrophilic aromatic substitution reactions.
Quantitative Physicochemical Data
The following table summarizes the core physical and chemical properties required for reaction design and process scaling, synthesized from authoritative chemical databases [1] [2].
| Property | Value / Description |
| Chemical Name | 1-(But-3-en-1-yloxy)-3-nitrobenzene |
| CAS Number | 374588-08-6 |
| Molecular Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.20 g/mol |
| Boiling Point | 308.4 ± 25.0 °C at 760 mmHg |
| Density | 1.1 ± 0.1 g/cm³ |
| SMILES String | O==CC=C1)[O-] |
| Physical State | Viscous Liquid (at standard temperature and pressure) |
Chemical Reactivity & Mechanistic Insights
The strategic value of this molecule lies in its divergent reactivity pathways. Understanding the causality behind its behavior allows chemists to design highly specific synthetic routes.
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The Terminal Alkene: The 3-butenyl chain provides an unhindered terminal olefin. Because it is electronically decoupled from the aromatic ring (separated by two sp³ carbons and an oxygen atom), it behaves as a standard aliphatic alkene. It is highly susceptible to olefin cross-metathesis (using Grubbs' catalysts), epoxidation (via mCPBA), and hydroboration-oxidation.
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The Nitro Group: The nitro group serves as a masked amine. It strongly deactivates the benzene ring, protecting it from unwanted electrophilic attacks during alkene functionalization. Once the alkene has been modified, the nitro group can be reduced to yield highly nucleophilic anilines, such as [4].
Fig 2. Divergent chemoselective functionalization pathways of the target molecule.
Experimental Workflows & Protocols
The following protocols are engineered as self-validating systems . Every step includes specific observable metrics or chemical rationales to ensure the integrity of the synthesis.
Protocol A: Synthesis via Williamson Etherification
This protocol details the coupling of (CAS: 554-84-7) with 4-bromo-1-butene [3].
Mechanistic Rationale: We utilize Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF). The pKa of 3-nitrophenol is approximately 8.3. K₂CO₃ is a sufficiently strong base to quantitatively deprotonate the phenol without causing the base-catalyzed elimination (E2) of the alkyl bromide, which would occur if a stronger base like Sodium Hydride (NaH) were used. DMF, a polar aprotic solvent, is chosen because it poorly solvates the phenoxide anion, leaving it highly nucleophilic and accelerating the Sₙ2 displacement.
Step-by-Step Procedure:
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Deprotonation: To a flame-dried round-bottom flask, add 3-nitrophenol (1.0 eq, 10 mmol) and anhydrous K₂CO₃ (2.0 eq, 20 mmol) in 20 mL of DMF. Stir at room temperature for 30 minutes.
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Self-Validation: The solution will transition from pale yellow to a deep, vibrant yellow/orange, visually confirming the formation of the phenoxide anion.
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Alkylation: Add 4-bromo-1-butene (1.2 eq, 12 mmol) dropwise via syringe. Heat the reaction mixture to 60 °C for 12 hours.
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Self-Validation: Monitor via Thin Layer Chromatography (TLC) using 4:1 Hexanes:Ethyl Acetate. The reaction is complete when the highly polar 3-nitrophenol spot (R_f ~0.2) disappears, replaced by the less polar ether product (R_f ~0.6).
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Quench & Extraction: Cool to room temperature, quench with 50 mL of distilled water, and extract with Ethyl Acetate (3 x 30 mL).
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Purification Wash (Critical): Wash the combined organic layers with 1M NaOH (2 x 20 mL).
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Causality: This step guarantees the removal of any unreacted 3-nitrophenol by converting it to water-soluble sodium phenoxide, ensuring the crude product is strictly the target ether.
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Final Isolation: Wash with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Fig 1. Williamson ether synthesis workflow for 1-(But-3-en-1-yloxy)-3-nitrobenzene.
Protocol B: Chemoselective Reduction to 3-(But-3-en-1-yloxy)aniline
To utilize the molecule as an aniline derivative (e.g., for amide coupling), the nitro group must be reduced.
Mechanistic Rationale: Standard catalytic hydrogenation (Pd/C with H₂) is strictly contraindicated here, as it will concurrently reduce the terminal alkene to a saturated butane chain. To achieve absolute chemoselectivity, we employ a modified Béchamp reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl). This single-electron transfer mechanism selectively reduces the nitro group while leaving isolated olefins completely intact.
Step-by-Step Procedure:
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Assembly: Dissolve 1-(But-3-en-1-yloxy)-3-nitrobenzene (1.0 eq, 5 mmol) in 15 mL of Ethanol. Add a solution of NH₄Cl (5.0 eq, 25 mmol) dissolved in 5 mL of water.
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Reduction: Add activated Iron powder (5.0 eq, 25 mmol). Heat the suspension to reflux (80 °C) for 2–4 hours under vigorous stirring.
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Self-Validation: TLC (2:1 Hexanes:Ethyl Acetate) will show the disappearance of the nitro compound and the appearance of a highly polar, UV-active spot that stains positive (brown/orange) with Ninhydrin, confirming the presence of a primary amine.
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Filtration: While still hot, filter the mixture through a pad of Celite to remove the iron oxide sludge. Wash the pad generously with hot ethanol.
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Causality: Filtering hot prevents the newly formed aniline from co-precipitating with the iron sludge as the mixture cools.
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Isolation: Concentrate the filtrate to remove ethanol, extract the aqueous residue with Dichloromethane, dry over Na₂SO₄, and concentrate to yield the pure aniline.
Safety, Handling, and Storage
As a nitroaromatic compound, 1-(But-3-en-1-yloxy)-3-nitrobenzene poses specific handling requirements:
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Toxicity: Nitroarenes are easily absorbed through the skin and can cause methemoglobinemia. Nitrile gloves and a fume hood are mandatory.
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Storage: Store in a tightly sealed amber vial at 4 °C. The terminal alkene is susceptible to auto-oxidation and polymerization if exposed to prolonged UV light and atmospheric oxygen.
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Stability: Stable under standard basic and mildly acidic conditions; however, prolonged exposure to strong Lewis acids (e.g., BBr₃) will cleave the ether linkage.
